Cas no 108944-32-7 ((3E)-4-(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo4.1.0hept-2-yl-3-buten-2-one)
(3E)-4-(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo4.1.0hept-2-yl-3-buten-2-one Chemical and Physical Properties
Names and Identifiers
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- (3E)-4-(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo4.1.0hept-2-yl-3-buten-2-one
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- Inchi: 1S/C13H20O2/c1-9(14)5-6-10-12(2,3)8-7-11-13(10,4)15-11/h5-6,10-11H,7-8H2,1-4H3/b6-5+/t10-,11+,13-/m1/s1
- InChI Key: ODMUHAHUBCUABS-AJKHXVQNSA-N
- SMILES: CC(=O)/C=C/[C@@H]1C(C)(C)CC[C@@]2([H])[C@]1(C)O2
(3E)-4-(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo4.1.0hept-2-yl-3-buten-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T796815-2.5mg |
(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one |
108944-32-7 | 2.5mg |
$155.00 | 2023-05-17 | ||
| TRC | T796815-5mg |
(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one |
108944-32-7 | 5mg |
$276.00 | 2023-05-17 | ||
| TRC | T796815-10mg |
(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one |
108944-32-7 | 10mg |
$511.00 | 2023-05-17 | ||
| TRC | T796815-25mg |
(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one |
108944-32-7 | 25mg |
$965.00 | 2023-05-17 | ||
| TRC | T796815-100mg |
(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one |
108944-32-7 | 100mg |
$ 4500.00 | 2023-09-05 |
(3E)-4-(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo4.1.0hept-2-yl-3-buten-2-one Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on (3E)-4-(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo4.1.0hept-2-yl-3-buten-2-one
(3E)-4-(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl-3-buten-2-one (CAS No. 108944-32-7)
The compound (3E)-4-(1R,2R,6S)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]hept-2-yl-3-buten-2-one, with the CAS registry number 108944-32-7, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique bicyclic structure and stereochemical properties, which contribute to its potential applications in drug design and development.
The molecular structure of this compound is characterized by a bicyclo[4.1.0]heptane framework with a ketone group and a substituted butenone moiety. The stereochemistry at the 1R, 2R, and 6S positions plays a critical role in determining its physical and chemical properties. Recent studies have highlighted the importance of such bicyclic systems in mimicking natural product frameworks, which are often associated with bioactive properties.
One of the most intriguing aspects of this compound is its potential as a lead molecule in drug discovery. Researchers have explored its ability to interact with various biological targets, including enzymes and receptors, due to its rigid bicyclic structure and functional groups that can participate in hydrogen bonding and π-interactions. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibit moderate inhibitory activity against certain kinases, suggesting its potential in anti-cancer drug development.
In addition to its pharmacological applications, this compound has also been investigated for its role in synthetic methodology. The synthesis of this molecule involves a multi-step process that includes ring-forming reactions and stereocontrol techniques. A recent paper in Organic Letters detailed a novel approach to constructing the bicyclo[4.1.0]heptane system using a tandem cyclization strategy, which has implications for the broader field of asymmetric synthesis.
From an analytical standpoint, the compound's physical properties have been extensively studied using techniques such as NMR spectroscopy and X-ray crystallography. These studies have provided insights into its conformational preferences and intermolecular interactions, which are crucial for understanding its behavior in different environments.
Looking ahead, the compound's versatility as a building block for more complex molecules makes it an attractive candidate for further research. Its integration into larger molecular frameworks could unlock new functionalities and applications across diverse fields such as agrochemicals and materials science.
In summary, (3E)-4-(1R,2R,6S)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]hept-2-yl-3-buten-2-one (CAS No. 108944-32) stands as a testament to the ingenuity of modern organic chemistry and its potential to drive innovation across multiple disciplines.
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